Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride
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Overview
Description
Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride is an organic compound with the molecular formula C15H22N2O2·HCl. It is a solid, typically appearing as a white crystalline powder. This compound is known for its stability at room temperature and its solubility in water and organic solvents .
Preparation Methods
The synthesis of Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride involves several organic reactions. One common method includes the benzylation and methylation of piperidine derivatives, followed by the treatment with hydrochloric acid to obtain the final product . The industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It serves as a catalyst or additive in various industrial processes
Mechanism of Action
The mechanism of action of Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride can be compared with similar compounds such as:
1-Benzyl-4-methylpiperidin-3-one hydrochloride: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Known for its use in chemical synthesis, it shares structural similarities with this compound
Properties
IUPAC Name |
methyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2;/h3-7,12,14H,8-11H2,1-2H3,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBZBVJEHDKCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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